Cas no 199535-36-9 (Methyl 3-Amino-4-sulfamoylbenzoate)

Methyl 3-Amino-4-sulfamoylbenzoate is a benzoate derivative featuring both amino and sulfamoyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for further functionalization, enabling the development of sulfonamide-based compounds with potential biological activity. The ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. This compound is particularly valuable in medicinal chemistry for the design of enzyme inhibitors or receptor modulators due to its sulfamoyl moiety. High purity and stability under standard conditions ensure consistent performance in research and industrial processes. Proper handling and storage are recommended to maintain its integrity.
Methyl 3-Amino-4-sulfamoylbenzoate structure
199535-36-9 structure
Product name:Methyl 3-Amino-4-sulfamoylbenzoate
CAS No:199535-36-9
MF:C8H10N2O4S
Molecular Weight:230.241
MDL:MFCD11122261
CID:3879111
PubChem ID:10775795

Methyl 3-Amino-4-sulfamoylbenzoate 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 3-amino-4-(aminosulfonyl)-, methyl ester
    • methyl 3-amino-4-sulfamoylbenzoate
    • 981-130-3
    • 199535-36-9
    • Z359331368
    • ZHA53536
    • methyl3-amino-4-sulfamoylbenzoate
    • AKOS009227155
    • EN300-94840
    • GS0993
    • SCHEMBL21032179
    • Methyl 3-Amino-4-sulfamoylbenzoate
    • MDL: MFCD11122261
    • インチ: InChI=1S/C8H10N2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)
    • InChIKey: WWCNAJOPYMOOMQ-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 230.03612798Da
  • 同位素质量: 230.03612798Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 335
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 121Ų

Methyl 3-Amino-4-sulfamoylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-94840-1g
methyl 3-amino-4-sulfamoylbenzoate
199535-36-9 95%
1g
$743.0 2023-09-01
Enamine
EN300-94840-0.05g
methyl 3-amino-4-sulfamoylbenzoate
199535-36-9 95%
0.05g
$174.0 2023-09-01
Chemenu
CM448108-1g
methyl 3-amino-4-sulfamoylbenzoate
199535-36-9 95%+
1g
$865 2023-02-23
Enamine
EN300-94840-0.1g
methyl 3-amino-4-sulfamoylbenzoate
199535-36-9 95%
0.1g
$257.0 2023-09-01
Enamine
EN300-94840-0.25g
methyl 3-amino-4-sulfamoylbenzoate
199535-36-9 95%
0.25g
$367.0 2023-09-01
Aaron
AR019TI9-2.5g
methyl 3-amino-4-sulfamoylbenzoate
199535-36-9 95%
2.5g
$2025.00 2025-02-08
A2B Chem LLC
AV36661-50mg
methyl 3-amino-4-sulfamoylbenzoate
199535-36-9 95%
50mg
$219.00 2024-04-20
A2B Chem LLC
AV36661-2.5g
methyl 3-amino-4-sulfamoylbenzoate
199535-36-9 95%
2.5g
$1566.00 2024-04-20
Aaron
AR019TI9-1g
methyl 3-amino-4-sulfamoylbenzoate
199535-36-9 95%
1g
$1047.00 2025-02-08
Aaron
AR019TI9-50mg
methyl 3-amino-4-sulfamoylbenzoate
199535-36-9 95%
50mg
$265.00 2025-02-08

Methyl 3-Amino-4-sulfamoylbenzoate 関連文献

Methyl 3-Amino-4-sulfamoylbenzoateに関する追加情報

Methyl 3-Amino-4-Sulfamoylbenzoate (CAS No. 199535-36-9): A Comprehensive Overview

Methyl 3-Amino-4-Sulfamoylbenzoate, identified by its CAS number 199535-36-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its amino and sulfamoyl functional groups, exhibits a unique set of chemical properties that make it a valuable intermediate in the development of various therapeutic agents. The structural motif of this molecule, featuring a benzoic acid backbone modified with these functional groups, opens up diverse possibilities for its application in medicinal chemistry.

The importance of Methyl 3-Amino-4-Sulfamoylbenzoate lies in its versatility as a building block for more complex molecules. In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them a cornerstone in drug discovery efforts. The introduction of an amino group at the third position and a sulfamoyl group at the fourth position on the benzoate ring enhances the pharmacological potential of this compound, enabling it to interact with biological targets in unique ways.

Recent studies have highlighted the role of Methyl 3-Amino-4-Sulfamoylbenzoate in the synthesis of targeted therapeutics. For instance, researchers have explored its use as a precursor in the development of small-molecule inhibitors that modulate enzyme activity relevant to metabolic disorders. The compound's ability to serve as a scaffold for further functionalization allows chemists to tailor its properties to specific therapeutic needs. This adaptability has made it a subject of interest in both academic and industrial research settings.

In the realm of drug design, the incorporation of sulfamoyl groups into molecules has been shown to improve binding affinity and selectivity towards biological receptors. Methyl 3-Amino-4-Sulfamoylbenzoate exemplifies this trend by providing a framework that can be modified to enhance its interaction with therapeutic targets. The amino group at position three further contributes to this capability by allowing for hydrogen bonding interactions, which are crucial for stabilizing drug-receptor complexes.

The synthesis of Methyl 3-Amino-4-Sulfamoylbenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the nucleophilic substitution of halogenated benzoates with ammonia or amine derivatives, followed by sulfonation at the appropriate position. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthetic pathways, reducing the reliance on hazardous reagents and minimizing waste generation.

The pharmacological evaluation of derivatives derived from Methyl 3-Amino-4-Sulfamoylbenzoate has revealed promising results in preclinical studies. These studies have demonstrated that certain modifications to the core structure can lead to compounds with enhanced efficacy and reduced toxicity. For example, modifications aimed at improving solubility or metabolic stability have shown particular promise in extending the half-life of drug candidates and improving their bioavailability.

The future direction of research involving Methyl 3-Amino-4-Sulfamoylbenzoate is likely to focus on expanding its applications in drug discovery and development. With increasing emphasis on precision medicine and personalized therapeutics, there is a growing need for versatile chemical scaffolds like this one that can be rapidly adapted to meet specific biological targets. Additionally, computational methods are being increasingly employed to predict the pharmacological properties of new derivatives before they are synthesized, which could accelerate the drug discovery process significantly.

In conclusion, Methyl 3-Amino-4-Sulfamoylbenzoate (CAS No. 199535-36-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability. Its role as an intermediate in the synthesis of novel therapeutic agents underscores its importance in ongoing research efforts aimed at addressing complex diseases. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of medicine.

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